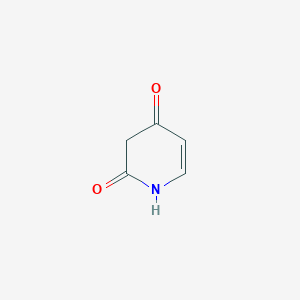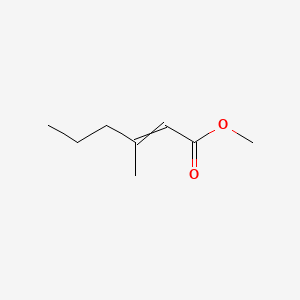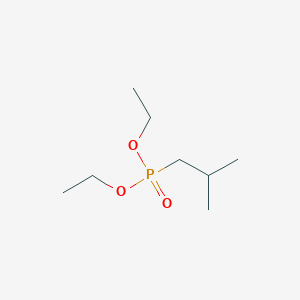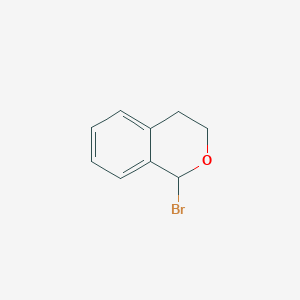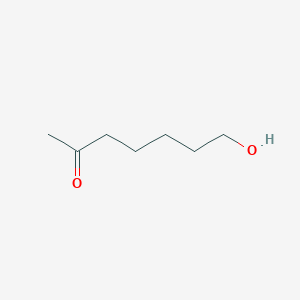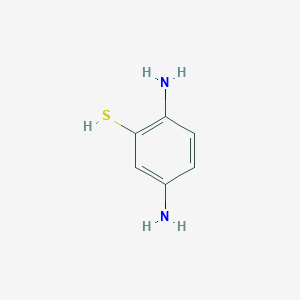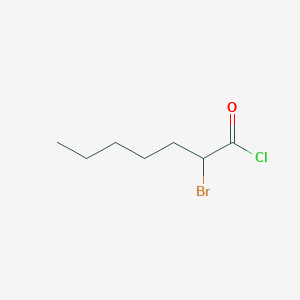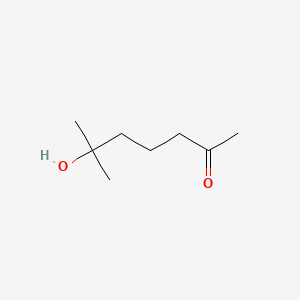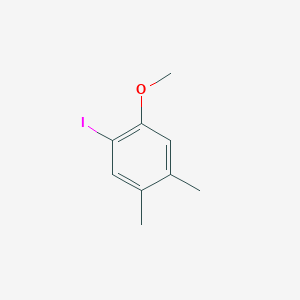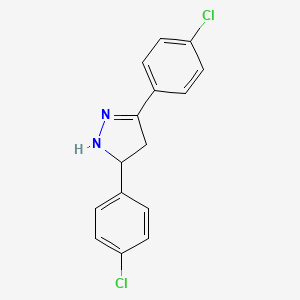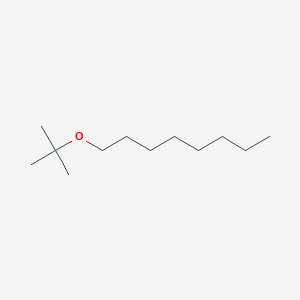
Octane, 1-(1,1-dimethylethoxy)-
Overview
Description
Octane, 1-(1,1-dimethylethoxy)-: is an organic compound with the chemical formula C12H26O. It is a derivative of octane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group. This compound is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1-(1,1-dimethylethoxy)- can be achieved through several methods. One common approach involves the reaction of octanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: Octanol and tert-butyl alcohol.
Catalyst: Acid catalyst such as sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Octane, 1-(1,1-dimethylethoxy)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Octane, 1-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The 1,1-dimethylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Octane, 1-(1,1-dimethylethoxy)- is used as a solvent and reagent in various organic synthesis reactions. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model compound to study the metabolism and biotransformation of ethers in living organisms.
Medicine: While not directly used as a drug, Octane, 1-(1,1-dimethylethoxy)- can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in fuel formulations to improve combustion efficiency.
Mechanism of Action
The mechanism of action of Octane, 1-(1,1-dimethylethoxy)- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in living organisms, leading to the formation of metabolites that exert specific biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Octane: A simple alkane with the chemical formula C8H18.
1-Octanol: An alcohol derivative of octane with the chemical formula C8H18O.
tert-Butyl Alcohol: An alcohol with the chemical formula C4H10O.
Uniqueness: Octane, 1-(1,1-dimethylethoxy)- is unique due to the presence of the 1,1-dimethylethoxy group, which imparts specific chemical and physical properties to the compound. This makes it distinct from other similar compounds like octane and 1-octanol, which lack this functional group.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-5-6-7-8-9-10-11-13-12(2,3)4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWXUJMLBHMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472123 | |
| Record name | Octane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-70-7 | |
| Record name | Octane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


